Phenbutazone sodium glycerate

説明

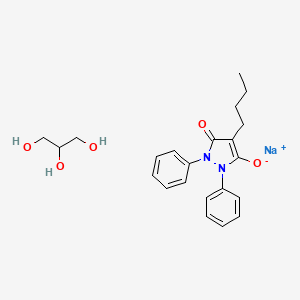

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

34214-49-8 |

|---|---|

分子式 |

C22H27N2NaO5 |

分子量 |

422.4 g/mol |

IUPAC名 |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |

InChI |

InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |

InChIキー |

TVGNJNYKOTWAJQ-UHFFFAOYSA-M |

SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

正規SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Phenbutazone Action

Cyclooxygenase Enzyme System Modulation

The primary mechanism of action for phenylbutazone (B1037), like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. nih.govipinnovative.com These enzymes are critical for the conversion of arachidonic acid into prostanoids, which are potent mediators of inflammation and pain. nih.govhospitalpharmacyeurope.com

Differential Inhibition of Prostaglandin (B15479496) G/H Synthase Isoforms (COX-1, COX-2)

There are two main isoforms of the COX enzyme, COX-1 and COX-2. ipinnovative.com COX-1 is considered a "housekeeping" enzyme, constitutively expressed in most tissues and responsible for producing prostanoids involved in normal physiological functions such as protecting the stomach lining and regulating kidney function. jpp.krakow.plmdpi.com In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation in response to inflammatory stimuli. ipinnovative.comjpp.krakow.pl

Phenylbutazone demonstrates differential inhibition of these two isoforms. While it inhibits both COX-1 and COX-2, in vitro studies in horse blood have shown that it is a more potent inhibitor of COX-2 at higher concentrations (IC80) compared to lower concentrations (IC50). nih.gov This suggests that at therapeutic levels, phenylbutazone may have a greater effect on the inflammatory response mediated by COX-2. nih.gov The selectivity of NSAIDs for COX-1 versus COX-2 is a key determinant of their side-effect profile. jpp.krakow.plnih.gov

Table 1: Differential Inhibition of COX Isoforms by Phenylbutazone

| Feature | COX-1 | COX-2 |

| Primary Function | "Housekeeping" enzyme, involved in physiological functions. jpp.krakow.plmdpi.com | Inducible enzyme, upregulated during inflammation. ipinnovative.comjpp.krakow.pl |

| Expression | Constitutively expressed in most tissues. ipinnovative.com | Induced by inflammatory stimuli. ipinnovative.com |

| Inhibition by Phenylbutazone | Inhibited by phenylbutazone. nih.gov | More potently inhibited by phenylbutazone at higher concentrations (IC80). nih.gov |

Impact on Prostanoid Biosynthesis Pathways (e.g., Arachidonic Acid Metabolism)

The inhibition of COX enzymes by phenylbutazone directly impacts the biosynthesis of prostanoids from arachidonic acid. nih.gov Arachidonic acid, a fatty acid found in cell membranes, is released upon tissue injury or irritation. nih.gov The COX enzymes then catalyze the conversion of arachidonic acid into an intermediate compound, which is further metabolized to produce various prostanoids, including prostaglandins, thromboxanes, and prostacyclins. nih.govumich.edunih.gov

By blocking the active site of the COX enzymes, phenylbutazone prevents the initial step in this pathway, leading to a reduction in the synthesis of these inflammatory mediators. nih.gov This inhibition of prostanoid synthesis is the primary mechanism behind the anti-inflammatory and analgesic effects of phenylbutazone. nih.gov It is important to note that while phenylbutazone effectively inhibits the cyclooxygenase pathway, it does not significantly affect the lipoxygenase pathway, another major route for arachidonic acid metabolism that produces leukotrienes. nih.gov

Interactions with Inflammatory Cascades at the Cellular Level

Beyond its direct effects on the COX enzymes, phenylbutazone also interacts with various components of the inflammatory cascade at a cellular level.

Leukocyte Function Investigations

Studies have shown that phenylbutazone can modulate the function of leukocytes, which are key players in the inflammatory response. Research has demonstrated that phenylbutazone can inhibit the oriented migration of human polymorphonuclear leukocytes (PMNs) induced by certain chemoattractants. nih.gov Specifically, it has been found to inhibit both the speed and oriented migration of PMNs in response to N-formyl-methionyl-leucyl-phenylalanine (FMLP), a potent bacterial-derived chemoattractant. nih.gov

Furthermore, phenylbutazone has been observed to reduce leukocyte chemiluminescence, a process associated with the production of reactive oxygen species during phagocytosis. nih.gov This suggests that phenylbutazone may also interfere with the bactericidal activity of leukocytes. nih.gov

Effects on Prostanoid-Dependent Biological Processes

The reduction in prostanoid synthesis caused by phenylbutazone has widespread effects on various biological processes that are dependent on these signaling molecules. Prostaglandins, for example, are involved in sensitizing peripheral nerve endings to painful stimuli, leading to hyperalgesia (an increased sensitivity to pain). hospitalpharmacyeurope.com By inhibiting prostaglandin production, phenylbutazone helps to alleviate pain. hospitalpharmacyeurope.com

Prostaglandins also play a role in the regulation of renal blood flow and function. mdpi.comredalyc.org The inhibition of COX enzymes, particularly COX-2, can therefore impact these processes. mdpi.com

Oxidative Stress and Peroxide-Mediated Pharmacological Events

Recent research has highlighted the role of oxidative stress in the pharmacological actions and side effects of NSAIDs, including phenylbutazone. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. mdpi.com

Studies in horses have shown that oral administration of phenylbutazone can induce oxidative stress in the gastric mucosa. nih.gov This is characterized by decreased levels of antioxidants like glutathione (B108866) and increased levels of oxidants such as malondialdehyde. nih.gov This oxidative stress may contribute to the gastric side effects associated with phenylbutazone use. nih.gov

Furthermore, the peroxidase activity of the COX enzymes themselves can lead to the formation of reactive intermediates. nih.gov Myeloperoxidase (MPO), an enzyme found in neutrophils, produces hypochlorous acid, a potent oxidizing agent. mdpi.comresearchgate.net Phenylbutazone has been shown to interact with this system, potentially influencing the production of these reactive species. researchgate.net The interaction between phenylbutazone and peroxide-mediated events is a complex area of ongoing research.

Advanced Synthetic Chemistry of Phenylbutazone and Its Conjugates

Strategic Approaches to Phenylbutazone (B1037) Core Structure Synthesis

The foundational structure of Phenylbutazone, a 1,2-diphenylpyrazolidine-3,5-dione (B1210743) ring, is a key determinant of its chemical properties. The synthesis of this core structure is a classic example of heterocyclic chemistry, primarily involving a condensation reaction. The principal strategy involves the reaction of hydrazobenzene (B1673438) with a suitably substituted malonic ester derivative, specifically diethyl n-butylmalonate.

This reaction is a double N-acylation of the hydrazine (B178648) moiety by the malonic ester derivative. The process is typically catalyzed by a base, which facilitates the cyclization by deprotonating the acidic methylene (B1212753) protons of the malonic ester and the N-H protons of the hydrazobenzene, leading to the formation of the pyrazolidinedione ring. The n-butyl group at the C-4 position of the final Phenylbutazone molecule is introduced via the use of diethyl n-butylmalonate as the starting material. The efficiency and yield of this core synthesis are highly dependent on reaction conditions, including the choice of solvent, base, and temperature. The synthesis of Phenylbutazone in 1946 marked a significant development in the class of pyrazolone-derived compounds. mdpi.com

Synthesis of Key Precursor Compounds (e.g., Diethyl n-Butylmalonate)

The synthesis of the key precursor, Diethyl n-butylmalonate, is critical for the subsequent formation of the Phenylbutazone core. This precursor is typically prepared through the alkylation of diethyl malonate. Several methods exist, with variations in reagents, catalysts, and reaction conditions that influence the yield and purity of the final product.

One common and well-established method is the malonic ester synthesis. orgsyn.org This involves the reaction of diethyl malonate with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with an alkyl halide, typically n-butyl bromide, in an S(_N)2 reaction to introduce the butyl group. orgsyn.orgpatsnap.com The sodium ethoxide is often generated in situ by reacting sodium metal with absolute ethanol (B145695). orgsyn.orgpatsnap.com The quality of the reagents, particularly the use of absolute alcohol and redistilled diethyl malonate, is crucial for achieving high yields. orgsyn.org

Alternative synthetic routes have been developed to optimize the process. One patented method utilizes cuprous chloride in dichloroethylamine, followed by the addition of n-butylamine, to achieve a high yield of 92%. chemicalbook.comgoogle.com This approach offers a different catalytic system to facilitate the alkylation.

The table below summarizes and compares various synthetic routes for Diethyl n-butylmalonate.

Interactive Table: Synthetic Methods for Diethyl n-Butylmalonate

| Method | Base/Catalyst | Alkylating Agent | Solvent | Key Conditions | Yield | Purity | Reference |

| Malonic Ester Synthesis | Sodium Ethoxide | n-Butyl Bromide | Absolute Ethanol | Reaction at 50°C, followed by reflux. orgsyn.org | 66-76.42% | 99.57% (for one variation) | orgsyn.orgpatsnap.com |

| Catalytic Method | Copper(I) Chloride / n-Butylamine | Not specified (alkylation integrated) | Dichloroethylamine | Heating at 70-75°C, followed by reflux. google.com | 92% | High (recrystallized product) | chemicalbook.comgoogle.com |

| Microwave-Assisted | Not specified (base-catalyzed) | Various halides | Not specified | Microwave irradiation. | 64-86% | Not specified | lookchem.com |

Chemical Derivatization for Functional Enhancement

Chemical derivatization of the Phenylbutazone structure is a strategy employed to enhance its functional properties, such as efficacy and safety profile. mdpi.com Modifications can be made at several positions on the pyrazolidinedione core or the phenyl rings. researchgate.net For instance, the exploration of indan-1-carboxylic acid and its derivatives represents a search for compounds with similar anti-inflammatory activities. core.ac.uk

Research into structure-activity relationships has shown that even minor changes, such as the introduction of methoxy (B1213986) groups on related indan (B1671822) derivatives, can significantly influence pharmacological activity. core.ac.uk For the pyrazolone (B3327878) class of compounds, substitutions at the N-1, N-2, C-3, and C-4 positions of the pyrazolone ring are common strategies. jst.go.jp For example, attaching a benzenesulfonamide (B165840) moiety has been shown to yield compounds with potent activity. jst.go.jp The goal of such derivatization is often to create analogues with an improved therapeutic window, potentially by altering metabolic pathways or receptor binding affinities. mdpi.com Theoretical studies using computational models help predict the properties of new derivatives, guiding synthetic efforts toward safer and more effective compounds. mdpi.com

Formulation Science for Enhanced Bioavailability and Solubilization of Phenylbutazone Sodium Glycerate

The formulation of a drug is as critical as its synthesis, particularly for compounds with poor aqueous solubility. Phenylbutazone itself is a lipophilic molecule, which can limit its bioavailability from solid oral dosage forms. mdpi.comjaper.in The creation of the Phenylbutazone sodium glycerate salt is a direct chemical modification aimed at overcoming this limitation.

The synthesis of Phenylbutazone sodium glycerate involves the reaction of Phenylbutazone with sodium ions and glycerin in an alkaline medium. google.com A typical procedure involves suspending finely ground Phenylbutazone in water, adding sodium hydroxide (B78521) to form a clear solution of the sodium salt, and then introducing glycerin to precipitate the crystalline Phenylbutazone sodium glycerate. google.com The reaction can also be carried out in alcoholic solvents like isopropanol. google.com This salt form demonstrates improved solubility characteristics compared to the parent drug.

Beyond simple salt formation, advanced formulation science offers several techniques to enhance the bioavailability and solubilization of Phenylbutazone and its salts. These methods focus on increasing the dissolution rate and the amount of drug that reaches systemic circulation.

Co-solvency: This technique involves using a mixture of water and one or more water-miscible solvents, such as propylene (B89431) glycol or ethanol, to increase the solubility of a poorly soluble drug. researchgate.net For instance, Phenylbutazone has been solubilized in ternary solvent systems of ethyl lactate, ethyl alcohol, and water for parenteral formulations. oregonstate.edu

Micronization: Reducing the particle size of the drug increases the surface area available for dissolution. japer.in While this improves the rate of dissolution, it does not alter the equilibrium solubility.

Enteric Coating: An improved enteric-coated formulation of Phenylbutazone has been shown to lead to more rapid absorption and higher plasma concentrations compared to older commercial products, demonstrating the impact of formulation on pharmacokinetic profiles. nih.gov

Complexation with Dendrimers: Dendrimers, which are highly branched polymers, can encapsulate drug molecules like Phenylbutazone. Studies with PAMAM dendrimers have shown they can increase drug loading and provide a slower release rate, which can be beneficial for drug delivery. researchgate.net

Liposomal Formulations: Incorporating Phenylbutazone into liposomal gels has been explored for transdermal delivery. This approach can enhance skin permeation and deliver the drug locally to target tissues. nih.gov

Interactive Table: Solubilization and Bioavailability Enhancement Techniques

| Technique | Principle | Application to Phenylbutazone | Key Benefit | Reference |

| Salt Formation | Conversion to a more soluble salt form. | Synthesis of Phenylbutazone sodium glycerate. | Increases aqueous solubility. | google.com |

| Co-solvency | Using a solvent mixture to enhance solubility. | Solubilization in ethyl lactate/ethanol/water systems. | Allows for concentrated liquid formulations. | researchgate.netoregonstate.edu |

| Enteric Coating | Polymer coating protects the drug from stomach acid. | Development of improved enteric-coated tablets. | Faster and more consistent absorption. | nih.gov |

| Dendrimer Encapsulation | Trapping drug molecules within a polymer structure. | Encapsulation in PAMAM dendrimers. | Enhanced drug loading and controlled release. | researchgate.net |

| Liposomal Gels | Encapsulation in lipid vesicles for topical application. | Formulation in liposomal gels for skin delivery. | Enhanced transdermal permeation. | nih.gov |

Analytical Methodologies for Phenbutazone and Metabolite Quantification in Biological Matrices

High-Resolution Chromatographic Techniques

High-resolution chromatography is the cornerstone for the precise and reliable measurement of phenylbutazone (B1037) and its metabolites. These methods separate the target analytes from endogenous matrix components, allowing for accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific detection and quantification of phenylbutazone and its metabolites in biological samples such as plasma, serum, urine, milk, and tissues. oup.comcgfarad.caasianpubs.org This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). lcms.czusda.govcgfarad.ca For instance, a method for analyzing phenylbutazone in muscle tissue involves extraction with acetonitrile (B52724), followed by a clean-up step using solid-phase extraction. lcms.cz

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or C8 column. oup.comcgfarad.ca A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (like acetonitrile or methanol) is commonly employed to achieve optimal separation of phenylbutazone and oxyphenbutazone (B1678117). oup.comasianpubs.org

Following separation, the analytes are introduced into the mass spectrometer, which is usually operated in the electrospray ionization (ESI) mode. oup.comscirp.org ESI can be performed in either positive or negative ion mode, with negative ion mode being reported for the analysis of phenylbutazone and oxyphenbutazone. oup.com Tandem mass spectrometry (MS/MS) is utilized for its high specificity, where specific precursor ions of the analytes are selected and fragmented to produce characteristic product ions. The monitoring of these specific mass transitions, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the method, allowing for detection at very low concentrations. asianpubs.orgwaters.com For example, a method for detecting phenylbutazone in milk reported mass transitions of m/z 309.3 > 162.1, 309.3 > 160.1, 309.3 > 146, and 309.3 > 104.0. asianpubs.org

The use of a stable isotope-labeled internal standard, such as d9-phenylbutazone, is highly recommended to compensate for any variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. oup.com LC-MS/MS methods for phenylbutazone have been validated across a range of biological matrices, demonstrating excellent linearity, accuracy, precision, and low limits of quantification (LOQ), often in the low ng/mL or ng/g range. cgfarad.caasianpubs.org One study reported an LOQ of 1.0 ng/mL for phenylbutazone and 2.0 ng/mL for oxyphenbutazone in equine serum and urine, and an LOQ of 0.5 ng/g for both compounds in equine tissues. cgfarad.canih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Phenylbutazone Quantification in Equine Plasma. oup.com

| Parameter | Value |

| Linearity Range | 0.05–20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Intra-day Accuracy (bias%) | 80–120% |

| Inter-day Accuracy (bias%) | 80–120% |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be used for the confirmatory analysis of phenylbutazone. nih.govnih.gov It offers high specificity due to the combination of chromatographic retention time and the mass spectrum of the analyte. However, a significant limitation of GC-MS for the analysis of phenylbutazone and its polar metabolites is the necessity for a derivatization step. oup.comsigmaaldrich.com Derivatization is a chemical modification process to increase the volatility and thermal stability of the analytes, making them suitable for gas chromatography. jfda-online.com This additional step can be time-consuming and may introduce variability into the analysis. oup.com

Common derivatization techniques for compounds like phenylbutazone include silylation. sigmaaldrich.com Despite its utility for confirmation, the requirement for derivatization makes GC-MS less suitable for high-throughput screening compared to LC-MS/MS. oup.com Nevertheless, GC-MS remains a valuable tool for unequivocal identification of phenylbutazone in forensic and doping control contexts. nih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and reliable method for the quantitative determination of phenylbutazone and oxyphenbutazone in biological matrices, particularly in plasma and serum. nih.govnih.govavma.org This technique is often more accessible than mass spectrometry-based methods and can provide the necessary performance for many applications.

In a typical HPLC method, plasma or serum samples are first deproteinized, often using acetonitrile. nih.govnih.gov In some methods, a direct injection of the filtered supernatant into the HPLC system is possible, simplifying the sample preparation process. nih.govnih.gov Separation is commonly achieved on a reversed-phase column (e.g., C18 or a semipermeable surface column) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic solvent like acetonitrile or methanol. nih.govnih.govnih.gov

Detection is usually performed using a UV detector at a wavelength where phenylbutazone exhibits strong absorbance, typically around 240 nm or 264 nm. nih.govdrugfuture.comuky.edu The use of a diode-array detector can provide additional spectral information, enhancing the specificity of the analysis. nih.gov An internal standard, such as probenecid (B1678239) or betamethasone, is often incorporated to improve the accuracy and reproducibility of the method. nih.govavma.org

HPLC methods for phenylbutazone have been shown to be linear over a relevant concentration range, with good recovery and acceptable precision. nih.govnih.gov For instance, a direct injection HPLC method for serum demonstrated linearity in the range of 0.5-20 µg/mL with a limit of quantitation of 0.5 µg/mL for both phenylbutazone and its metabolite. nih.gov

Table 2: Key Parameters of a Representative HPLC Method for Phenylbutazone and Oxyphenbutazone in Serum. nih.gov

| Parameter | Value |

| Chromatographic Column | Semipermeable surface (SPS) column |

| Mobile Phase | Acetonitrile-0.05M phosphate buffer pH 7.5 (15:85 v/v) |

| Detection Wavelength | Not specified in abstract |

| Linearity Range | 0.5-20 µg/mL |

| Correlation Coefficient (r) | > 0.99 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Interday & Intraday Variability (RSD%) | < 8.3% |

Spectroscopic and Spectrophotometric Techniques

Spectroscopic and spectrophotometric methods offer simpler and often more rapid alternatives for the analysis of phenylbutazone, although they may lack the specificity of chromatographic techniques.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the determination of phenylbutazone in pharmaceutical formulations and, in some cases, in biological fluids. drugfuture.comnih.gov The method is based on the principle that phenylbutazone absorbs light in the UV region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the solution.

For the analysis of phenylbutazone tablets, a dissolution test can be performed where the amount of dissolved drug is determined by measuring the UV absorbance at approximately 264 nm in a pH 7.5 simulated intestinal fluid. drugfuture.com In some colorimetric methods, phenylbutazone is first hydrolyzed, and the resulting product is reacted with a chromogenic agent to produce a colored compound that can be measured in the visible region. For example, the acid hydrolysis product of phenylbutazone can react with naphthoquinone to form an orange-colored product with a maximum absorbance at 480 nm. nih.gov Another approach involves the formation of a Schiff base with 4-dimethylaminobenzaldehyde after hydrolysis. nih.gov

Derivative spectrophotometry can be employed to enhance the specificity of the analysis, especially when dealing with mixtures or interfering substances. tandfonline.comtsijournals.com By calculating the derivative of the absorbance spectrum, overlapping spectral bands can be resolved, allowing for the simultaneous determination of phenylbutazone and other compounds. tsijournals.com For instance, a first-derivative spectrophotometric method has been used for the simultaneous quantification of bumadizone (B43250) and phenylbutazone, with measurements taken at the zero-crossing points of the respective drugs. tsijournals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the screening of phenylbutazone in various samples, including pharmaceutical preparations and biological matrices. nih.govgoogle.comresearchgate.net TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or mixture of solvents).

For the analysis of phenylbutazone, silica gel plates are commonly used as the stationary phase. nih.govgoogle.com A variety of mobile phase systems can be employed, such as a mixture of n-hexane, ethyl acetate, and methanol. google.com After the plate is developed, the separated compounds are visualized. Phenylbutazone can be detected under UV light (typically at 254 nm) as a fluorescent quenching spot. google.com Visualization can also be achieved by spraying the plate with a suitable chemical reagent, such as a 10% ethanol (B145695) solution of sulfuric acid, followed by heating. google.com

TLC is particularly useful for separating phenylbutazone from its degradation products. nih.gov It has been noted that phenylbutazone can degrade on silica plates, but this can be mitigated by chelating the iron present in the silica. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for the qualitative identification of phenylbutazone by comparing it to that of a reference standard. researchgate.net While primarily a qualitative or semi-quantitative technique, densitometric scanning of the TLC plate can allow for quantitative analysis. nih.gov

Development and Validation of Bioanalytical Assays

The development and validation of bioanalytical assays are fundamental to accurately quantify Phenylbutazone and its metabolites in various biological matrices. labmanager.comnih.gov This process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is crucial for interpreting pharmacokinetic and toxicokinetic studies. labmanager.comnih.gov Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for validating these methods, which typically involve assessing parameters such as selectivity, accuracy, precision, and stability. europa.euich.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the determination of Phenylbutazone and its primary active metabolite, Oxyphenbutazone, in biological samples like plasma, serum, urine, and tissues. cgfarad.canih.govnih.gov The validation process for these methods is comprehensive, aiming to demonstrate the reliability of the assay for its specific application. ich.orgcriver.com

Establishment of Limits of Detection and Quantification

A critical aspect of bioanalytical method validation is determining the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

For Phenylbutazone and Oxyphenbutazone, various studies have established these limits in different biological matrices using LC-MS/MS. For instance, in equine plasma, a sensitive LC-MS/MS method demonstrated an LOD of 0.01 µg/mL and an LOQ of 0.05 µg/mL for both compounds. nih.govoup.comoup.com Another study focusing on equine tissues such as muscle, kidney, and liver reported an LOQ of 0.5 ng/g for both Phenylbutazone and Oxyphenbutazone. cgfarad.canih.gov In equine biological fluids like serum and urine, the LOQ was established at 1.0 ng/mL for Phenylbutazone and 2.0 ng/mL for Oxyphenbutazone. cgfarad.canih.gov

The following table summarizes the limits of detection and quantification for Phenylbutazone and its metabolites from various studies.

| Analyte | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Phenylbutazone | Equine Plasma | LC-MS/MS | 0.01 µg/mL | 0.05 µg/mL | nih.govoup.comoup.com |

| Oxyphenbutazone | Equine Plasma | LC-MS/MS | 0.01 µg/mL | 0.05 µg/mL | nih.govoup.comoup.com |

| Phenylbutazone | Equine Tissues (Muscle, Kidney, Liver) | LC-MS/MS | - | 0.5 ng/g | cgfarad.canih.gov |

| Oxyphenbutazone | Equine Tissues (Muscle, Kidney, Liver) | LC-MS/MS | - | 0.5 ng/g | cgfarad.canih.gov |

| Phenylbutazone | Equine Serum & Urine | LC-MS/MS | - | 1.0 ng/mL | cgfarad.canih.gov |

| Oxyphenbutazone | Equine Serum & Urine | LC-MS/MS | - | 2.0 ng/mL | cgfarad.canih.gov |

| Phenylbutazone | Horse Meat | LC-MS/MS | 0.8 µg/kg | 2.0 µg/kg | thermofisher.com |

Internal Standard Applications for Method Precision

To ensure the precision and accuracy of bioanalytical methods, an internal standard (IS) is often used. labmanager.comnih.gov The IS is a compound with similar physicochemical properties to the analyte, which is added to all samples, including calibration standards and quality controls, at a known concentration. ich.org The use of an IS helps to correct for variability that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. researchgate.net

For the quantification of Phenylbutazone and its metabolites, isotopically labeled analogs are the preferred internal standards. Deuterated Phenylbutazone, such as d9-Phenylbutazone or Phenylbutazone-D10, is frequently employed in LC-MS/MS methods. cgfarad.canih.govnih.govoup.com The use of a stable isotope-labeled IS is particularly advantageous because it co-elutes with the analyte and behaves almost identically during extraction and ionization, thereby providing the most effective correction for analytical variability. nih.gov For example, one study noted that while hemolysis of red blood cells could decrease the analyte signal intensity, it did not impact the quantification results due to the use of an isotope-labeled internal standard. nih.govoup.comoup.com Another isotopic internal standard used is Phenylbutazone – diphenyl 13C12. thermofisher.com

The following table details the internal standards used in various analytical methods for Phenylbutazone quantification.

| Internal Standard | Analyte(s) | Analytical Method | Matrix | Source |

|---|---|---|---|---|

| d9-Phenylbutazone | Phenylbutazone, Oxyphenbutazone | LC-MS/MS | Equine Plasma | nih.govoup.comoup.com |

| Phenylbutazone-D9 | Phenylbutazone, Oxyphenbutazone | LC-MS/MS | Equine Serum & Urine | cgfarad.ca |

| Phenylbutazone-D10 | Phenylbutazone, Oxyphenbutazone | LC-MS/MS | Animal Urine | researchgate.net |

| Phenylbutazone – diphenyl 13C12 | Phenylbutazone | LC-MS/MS | Horse Meat | thermofisher.com |

Preclinical Pharmacodynamics and Biological Activity of Phenbutazone Sodium Glycerate

Comparative Pharmacological Efficacy Studies in Animal Models

Phenylbutazone (B1037) is frequently utilized for its analgesic and anti-inflammatory properties in horses to manage pain associated with musculoskeletal disorders like sprains, arthritis, and laminitis. wikipedia.org Its primary mechanism involves acting on musculoskeletal tissues to control inflammation, which in turn reduces secondary inflammatory damage and helps restore the range of motion. wikipedia.org

In an experimental model of acute synovitis induced in horses, phenylbutazone was shown to be clinically effective in treating the condition. nih.gov Another study using an adjustable heart bar shoe model to induce reversible lameness in horses demonstrated that intravenously administered phenylbutazone significantly alleviated lameness. nih.gov Lameness scores were lower from 2 to 8 hours post-treatment, and heart rates were reduced from 2 through 6 hours after administration compared to a saline placebo. nih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in horses with experimentally induced arthritis has been used to establish a relationship between plasma concentrations of phenylbutazone and its pharmacological effects. nih.gov This modeling helps in predicting the efficacy and duration of action, indicating that the drug's effect is dose-dependent, with higher doses prolonging the duration of action. nih.gov The majority of studies indicate that phenylbutazone has a discernible effect at 24 hours. researchgate.net

Table 1: Phenylbutazone Efficacy in Equine Lameness Model

| Parameter | Treatment Group | Outcome | Time Frame of Significant Effect |

|---|---|---|---|

| Lameness Score | Phenylbutazone | Lower Score (Alleviation of Lameness) | 2-8 hours post-treatment |

| Heart Rate | Phenylbutazone | Lower Heart Rate | 2-6 hours post-treatment |

Data derived from a study on experimentally induced, reversible lameness in horses. nih.gov

Phenylbutazone has also been used in companion animals, such as dogs, for managing chronic pain, particularly from osteoarthritis. wikipedia.org However, its use is less common compared to other NSAIDs due to a narrow margin of safety in this species. wikipedia.orgmsdvetmanual.com

A study evaluating the analgesic efficacy of phenylbutazone for postoperative pain in dogs undergoing ovariohysterectomy found that a single preoperative dose provided some level of analgesia. ijvm.org.il When compared to a control group, dogs that received phenylbutazone had significantly lower pain scores at 0.5, 1, 2, 3, and 8 hours after surgery. ijvm.org.il This analgesic effect is likely linked to the compound's anti-inflammatory properties. ijvm.org.il The development of companion animal models, particularly canine models, is seen as a valuable step in predicting the analgesic performance of drugs in humans. nih.gov

In Vitro Models for Assessing Cellular and Tissue Responses

In vitro studies using equine articular cartilage explants have been crucial in understanding the effects of phenylbutazone on cartilage health. Research has shown that phenylbutazone can have detrimental effects on cartilage metabolism. One study found that the oral administration of phenylbutazone for 14 days significantly decreased proteoglycan synthesis in cartilage explants from healthy horses. nih.gov This reduction was comparable to the inhibitory effect induced by interleukin-1beta (IL-1β), a pro-inflammatory cytokine known to degrade cartilage. nih.gov

The study highlighted that chronic administration of phenylbutazone could suppress proteoglycan synthesis, potentially exacerbating cartilage damage in horses with osteoarthritis. nih.gov Another investigation into the in vivo effects of phenylbutazone on equine joints with acute synovitis revealed that while the drug was clinically effective, it did not prevent inflammation-induced cartilage breakdown and might temporarily decrease collagen synthesis. nih.gov

Table 2: Effect of Phenylbutazone on Equine Articular Cartilage Proteoglycan Synthesis

| Treatment Group | Condition | Outcome on Proteoglycan Synthesis |

|---|---|---|

| Phenylbutazone (Oral, 14 days) | Healthy Cartilage Explants | Significant Decrease |

| Interleukin-1β (In Vitro) | Healthy Cartilage Explants | Significant Decrease |

| Phenylbutazone + Interleukin-1β | Healthy Cartilage Explants | No further decrease beyond individual treatments |

Data from a study on the effects of orally administered phenylbutazone on in vitro articular cartilage metabolism. nih.gov

Chondrocytes are the primary cells in articular cartilage responsible for maintaining the extracellular matrix. frontiersin.orgmdpi.com The function of these cells is critical for joint health. In vitro models allow for direct assessment of how drugs like phenylbutazone affect chondrocyte activity.

Studies on chondrocyte metabolism in osteoarthritis reveal that these cells undergo significant changes, including shifts in energy production and an increase in the production of matrix-degrading enzymes. frontiersin.org Research has indicated that phenylbutazone's suppression of proteoglycan synthesis directly reflects its impact on chondrocyte function. nih.gov By inhibiting the anabolic activities of chondrocytes, the drug can interfere with the cartilage's ability to repair and maintain itself. researchgate.netnih.gov The environment in which chondrocytes are cultured in vitro can significantly influence their behavior and response to therapeutic agents. nih.gov

Ex Vivo Pharmacological Characterization

Ex vivo studies, which involve the analysis of tissues from a treated animal in an external environment, provide a bridge between in vitro and in vivo research. In the context of phenylbutazone, ex vivo models have been used to investigate its effects on inflammatory mediators.

For instance, research has examined the suppression of arachidonic acid-derived inflammatory mediators in plasma and tissue models following phenylbutazone administration. researchgate.net The pharmacokinetics of phenylbutazone have been characterized in calves using ex vivo analysis of tissue chamber fluid (transudate and exudate). nih.gov This research showed that despite achieving high plasma concentrations in calves, phenylbutazone did not significantly inhibit key inflammatory markers like prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in the inflammatory exudate, a finding that differs from observations in horses. nih.gov

Furthermore, in vitro metabolism studies using equine liver microsomes have been conducted to characterize the enzymes responsible for breaking down phenylbutazone. nih.govescholarship.org These studies identified that the enzyme CYP3A97 is responsible for generating oxyphenbutazone (B1678117), a major metabolite of phenylbutazone. nih.govescholarship.org Such characterizations are vital for understanding potential drug-drug interactions and variability in drug disposition among individual animals. nih.gov

Binding Kinetics to Biological Substrates (e.g., Equine Feeds and Digesta)

In vitro and in vivo investigations have demonstrated that phenylbutazone readily binds to equine feeds and gastrointestinal contents. nih.gov This binding is not a simple, static interaction but is influenced by several factors, including time, the concentration of the drug, and the pH of the surrounding environment. nih.gov The process of drug uptake and subsequent release from these materials is thought to be primarily governed by adsorptive and desorptive processes. nih.gov

Studies have shown that the percentage of phenylbutazone bound to feed materials generally increases over time. nih.gov Conversely, as the concentration of phenylbutazone increases, the percentage of the drug that is bound tends to decrease. nih.gov The effect of pH on the binding process has been observed to be variable and does not follow a predictable pattern. nih.gov

When tested with various components of an equine diet, such as chopped hay and powdered pony nuts, phenylbutazone exhibited significant binding in buffer solutions at a physiologically relevant temperature of 37°C. nih.gov This suggests that within the gastrointestinal tract, a portion of administered phenylbutazone is likely to become associated with the ingesta.

Furthermore, the binding of phenylbutazone extends to the digesta found throughout the equine gastrointestinal tract. nih.gov When digesta collected from eight different regions of the gastrointestinal tract were spiked with phenylbutazone, a high degree of binding was observed, ranging from 80.0% in the duodenum to as high as 99.6% in the stomach. nih.gov This extensive binding to digesta was also confirmed in ponies after oral administration of the drug. nih.gov The binding of orally administered phenylbutazone to digesta can result in prolonged absorption of the drug. nih.govresearchgate.net The presence of hay in the diet can delay the time to reach peak plasma concentration of phenylbutazone. noahcompendium.co.ukuky.edu

The binding affinity of phenylbutazone to hay has also been compared to other non-steroidal anti-inflammatory drugs (NSAIDs). In these comparative studies, phenylbutazone showed a higher degree of binding than meclofenamate, while flunixin (B1672893) demonstrated the least amount of binding. nih.gov

The following interactive data tables summarize the key findings from these binding studies:

Table 1: In Vitro Binding of Phenylbutazone to Equine Feed Components

| Feed Component | Binding Characteristics | Influencing Factors |

| Chopped Hay | Time-dependent, Concentration-dependent, pH-dependent | Time, Concentration, pH |

| Powdered Pony Nuts | Time-dependent, Concentration-dependent, pH-dependent | Time, Concentration, pH |

Table 2: In Vitro Binding of Phenylbutazone to Equine Digesta from Various Gastrointestinal Regions

| Gastrointestinal Region | Percentage of Phenylbutazone Bound |

| Stomach | 99.6% |

| Duodenum | 80.0% |

Table 3: Comparative In Vitro Binding of NSAIDs to Hay

| Drug | Degree of Binding |

| Phenylbutazone | High |

| Meclofenamate | Moderate (less than Phenylbutazone) |

| Flunixin | Low (least among the three) |

Pharmacokinetic and Biotransformation Profiles of Phenbutazone

Absorption, Distribution, and Elimination Dynamics

Following administration, phenylbutazone (B1037) is readily absorbed and distributed throughout the body. Its elimination is primarily governed by its rate of hepatic metabolism. wiley.com The elimination half-life of phenylbutazone can vary, with studies in horses showing a range of 3 to 10 hours. wiley.comuky.edu This variation can be dose-dependent, where a higher dosage may lead to an increased plasma half-life. wiley.comuky.edu

Protein Binding Characteristics in Plasma

Phenylbutazone exhibits a high degree of binding to plasma proteins, with reports indicating that it is over 98% bound, primarily to albumin. wiley.comuky.eduagrovetmarket.comhres.ca This extensive protein binding results in a small volume of distribution, estimated at 0.17 L/kg. agrovetmarket.com The binding to plasma proteins is a critical factor influencing the drug's pharmacokinetic profile, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effects. The concentration-dependent nature of this binding can contribute to non-linear pharmacokinetics. doi.org In cases of acute renal failure, the protein binding of phenylbutazone has been observed to decrease. capes.gov.br

Table 1: Plasma Protein Binding of Phenylbutazone

| Species | Protein Binding Percentage | Primary Binding Protein | Reference |

| Human | ~98% | Albumin | hres.ca |

| Horse | >98% | Albumin | wiley.comuky.edu |

| Cow | Concentration-dependent | Albumin | doi.org |

Tissue and Fluid Compartment Distribution Studies (e.g., Synovial Fluid)

Phenylbutazone distributes into various tissues and body fluids, including synovial fluid. agrovetmarket.com Studies have shown that phenylbutazone can be measured in the synovial fluid of patients, with levels that are related to those in the plasma. nih.gov In one study, 80% of synovial fluid levels were found to be between 55% and 80% of the corresponding plasma levels. nih.gov Interestingly, there was some indication that in joints with very active inflammation, the levels of phenylbutazone were lower. nih.gov

In horses, the maximum concentrations of phenylbutazone in synovial fluid, peritoneal fluid, and tissue cage fluid are consistently lower than the maximum plasma concentrations. massey.ac.nz However, the penetration into these fluids is considered relatively good. massey.ac.nz The slower clearance of phenylbutazone from these fluids compared to plasma may contribute to its prolonged duration of action. capes.gov.br For example, the half-life of phenylbutazone in plasma has been reported to be approximately 4.8 hours, while in exudate, it is around 24 hours. capes.gov.br

Hepatic Metabolic Pathways and Metabolite Identification

The liver is the primary site of phenylbutazone metabolism. wiley.comuky.eduagrovetmarket.com The termination of its pharmacological action is largely determined by the rate of its hepatic biotransformation. wiley.comuky.edu

Identification of Active and Inactive Metabolites (e.g., Oxyphenbutazone (B1678117), y-hydroxyphenylbutazone)

Phenylbutazone is extensively metabolized into several compounds. The two principal metabolites are oxyphenbutazone and γ-hydroxyphenylbutazone. wiley.comnih.govuonbi.ac.ke Oxyphenbutazone is an active metabolite, meaning it also possesses anti-inflammatory properties, while γ-hydroxyphenylbutazone is considered inactive. mdpi.comresearchgate.net These metabolites, along with others, account for a significant portion of the administered dose. For instance, in horses, oxyphenbutazone, γ-hydroxyphenylbutazone, and γ-hydroxyoxyphenbutazone account for about 25-30% of the administered dose over 24 hours. wiley.com

In humans, other metabolites are also formed, including a novel C-glucuronide, which is created by the direct coupling of the pyrazolidine (B1218672) ring of phenylbutazone to glucuronic acid. nih.govnih.gov Hydroxylated metabolites can also undergo subsequent O-glucuronidation. nih.govnih.gov While C-glucuronides are found in high concentrations in urine, the pharmacologically active metabolites, oxyphenbutazone and γ-hydroxyphenylbutazone, are more predominant in plasma. nih.gov

Table 2: Major Metabolites of Phenylbutazone

| Metabolite | Activity | Species Found In | Reference |

| Oxyphenbutazone | Active | Human, Horse, Cattle | wiley.comuonbi.ac.keresearchgate.netnih.gov |

| γ-hydroxyphenylbutazone | Inactive | Human, Horse, Cattle | wiley.comuonbi.ac.kemdpi.comnih.gov |

| γ-hydroxyoxyphenbutazone | - | Horse | wiley.com |

| C-glucuronide of phenylbutazone | - | Human | hres.canih.govnih.gov |

| C-glucuronide of γ-hydroxyphenylbutazone | - | Human | agrovetmarket.com |

Impact of Hepatic Enzyme Modulation on Disposition

The metabolism of phenylbutazone can be influenced by the activity of hepatic enzymes. Phenylbutazone itself can act as an inducer of hepatic microsomal enzymes. agrovetmarket.comhres.ca For example, it can induce the metabolism of drugs like aminopyrine, digitoxin, hexobarbital, and cortisone. hres.ca Conversely, it can inhibit the metabolism of other drugs, such as phenytoin. hres.ca

Studies have investigated the effects of phenylbutazone and its metabolite, oxyphenbutazone, on hepatic drug metabolism. In one study using rats, oxyphenbutazone was found to significantly inhibit the metabolism of antipyrine, while phenylbutazone did not show the same effect in vivo. oup.com However, in vitro results showed similar inhibitory activities for both compounds. oup.com In horses, cytochrome P450 3A97 (CYP3A97) has been identified as the enzyme responsible for generating oxyphenbutazone from phenylbutazone in vitro. escholarship.org Interestingly, γ-hydroxyphenylbutazone was not produced by any of the recombinant equine P450s tested, suggesting another enzyme may be involved in its formation. escholarship.org

Renal and Biliary Excretion Mechanisms

Phenylbutazone and its metabolites are eliminated from the body through both renal and biliary pathways. Less than 1% of the parent drug is excreted unchanged in the urine. agrovetmarket.comnih.gov The majority of the drug is excreted as metabolites, with approximately three-quarters being eliminated in the urine and about one-quarter in the feces. agrovetmarket.comhres.ca

In humans, about 10% of a single dose of phenylbutazone is excreted in the bile as metabolites. mdpi.comnih.govnih.gov The urinary metabolites include C-glucuronides of phenylbutazone and γ-hydroxyphenylbutazone. agrovetmarket.comhres.ca Increasing the pH of urine can significantly increase the urinary concentration of phenylbutazone and its metabolites, by up to 200-fold in horses, although this has little effect on the plasma half-life. wiley.comuky.edu Phenylbutazone can also decrease renal blood flow, which may be a factor in the retention of sodium and water. nih.gov

Fecal Elimination Pathways

A significant portion of a phenylbutazone dose is eliminated through the feces. uky.edunih.gov This pathway involves the biliary excretion of the parent drug and its metabolites. uky.edu Following administration, these compounds can be secreted into the bile, which is then released into the gastrointestinal tract for elimination. uky.edu

Studies in horses have quantified the extent of fecal excretion. Following either intravenous or oral administration, a substantial percentage of the administered dose is recovered in the feces. uky.edunih.gov One study reported that approximately 39% of a dose was eliminated in the feces over a seven-day period, with 55% being excreted in the urine over three days. nih.gov Another study found that 37% of an intravenous dose and 40% of an oral dose were detected in the feces. uky.edu This indicates that fecal elimination is a major route for the clearance of phenylbutazone from the body. uky.edunih.gov

Table 2: Excretion of Phenylbutazone in Horses

| Route of Administration | Percentage of Dose in Feces | Percentage of Dose in Urine | Timeframe | Reference |

| Intravenous & Oral | 39% | 55% | 7 days (feces), 3 days (urine) | nih.gov |

| Intravenous | 37% | - | - | uky.edu |

| Oral | 40% | - | - | uky.edu |

Interactions of Phenbutazone with Endogenous Systems and Xenobiotics

Modulations of Electrolyte Homeostasis (e.g., Sodium and Chloride Excretion)

Phenylbutazone (B1037) can alter electrolyte balance, notably by affecting the renal excretion of sodium and chloride. Studies in ponies have shown that therapeutic administration of phenylbutazone leads to a decrease in urinary sodium and chloride excretion. nih.gov While the excretion of these electrolytes is reduced, the volume and osmolality of the urine, as well as potassium excretion, remain unaffected. nih.gov

The drug's influence on electrolyte handling is also evident when co-administered with diuretics. For instance, both phenylbutazone and meloxicam (B1676189) have been found to attenuate the diuresis and natriuresis (sodium excretion) induced by furosemide (B1674285) in horses. avma.org This interaction suggests an interference with the mechanisms that regulate renal fluid and electrolyte transport. Further research has indicated that NSAIDs, including phenylbutazone, can reduce urine flow rate and sodium excretion associated with dobutamine (B195870) infusion and exercise. avma.org In one study, the urine sodium concentration after phenylbutazone treatment was significantly less than that after a control treatment. avma.org The mechanism is thought to involve the inhibition of prostaglandins, which play a role in mediating renal blood flow and tubular function, especially in volume-depleted states. avma.org

Interestingly, while urinary excretion of sodium and chloride decreases, fecal excretion of chloride also shows a decrease, whereas fecal potassium excretion increases. nih.gov

| Electrolyte/Parameter | Urinary Excretion | Fecal Excretion | Plasma Level |

|---|---|---|---|

| Sodium | Decreased | Unaffected | Unchanged |

| Chloride | Decreased | Decreased | Unchanged |

| Potassium | Unaffected | Increased | Unchanged |

| Urine Volume | Unaffected | - | - |

| Urine Osmolality | Unaffected | - | - |

Influence on Endocrine System Components (e.g., Thyroid Hormone Levels)

Phenylbutazone exerts a notable influence on the endocrine system, particularly on thyroid function. Research has consistently shown that the drug can lower the levels of circulating thyroid hormones. oup.commadbarn.com Studies in horses treated with phenylbutazone for five days revealed a significant decrease in baseline levels of both thyroxine (T4) and triiodothyronine (T3). madbarn.com

The mechanism behind this effect is multifactorial. One significant action is the displacement of thyroid hormones from their binding sites on plasma transport proteins. nih.gov This displacement increases the amount of free hormone available for clearance, leading to a reduction in total plasma thyroid hormone concentrations. nih.gov

Additionally, phenylbutazone appears to have a direct inhibitory effect on the thyroid gland itself. oup.com It is known to suppress the thyroidal uptake of radioactive iodine and the serum level of protein-bound iodine (PBI), especially during the first week of treatment. oup.com While it was initially thought that this suppression was due to inhibition of Thyroid-Stimulating Hormone (TSH) secretion, studies have shown that TSH levels are not altered, pointing towards a direct action on the gland. oup.com After four days of treatment in one human study, total thyroxine levels fell, but free thyroxine and TSH levels remained unchanged. oup.com However, by the 14th day of treatment, free thyroxine levels had fallen significantly without a corresponding rise in TSH. oup.com

| Hormone/Marker | Effect Observed | Reference |

|---|---|---|

| Total Thyroxine (T4) | Decreased | oup.commadbarn.com |

| Total Triiodothyronine (T3) | Decreased | madbarn.com |

| Free Thyroxine (FT4) | Unchanged initially, then decreased with longer treatment | oup.com |

| Thyroid-Stimulating Hormone (TSH) | Unaltered | oup.com |

| Protein-Bound Iodine (PBI) | Suppressed | oup.com |

Biochemical Basis of Drug-Drug Interactions

Phenylbutazone is involved in numerous drug-drug interactions, which are primarily based on two biochemical mechanisms: the alteration of the metabolism of other drugs and the displacement of drugs from protein binding sites.

Phenylbutazone can significantly alter the pharmacokinetics of other drugs by affecting their metabolic pathways, often through the inhibition of cytochrome P450 (CYP450) enzymes. nih.gov Phenylbutazone itself is metabolized by these enzymes, leading to competition for the same metabolic pathways used by other drugs. nih.govresearchgate.net

A classic example of this interaction is with the anticoagulant warfarin (B611796). nih.gov Phenylbutazone administration substantially inhibits the metabolism of the more potent S-enantiomer of warfarin. nih.gov This inhibition, specifically of the 6- and 7-hydroxylation pathways, decreases the clearance of S-warfarin by four-fold and increases its elimination half-life, which can potentiate its anticoagulant effect. nih.gov

Phenylbutazone's metabolic interactions are extensive. It can decrease the metabolism of drugs like amodiaquine (B18356) and artemether. drugbank.com Conversely, its own metabolism can be increased when combined with drugs like abatacept or adalimumab. drugbank.com It may also decrease the excretion rate of other drugs, such as amoxicillin (B794) and acyclovir, which could result in higher serum levels. drugbank.com

Phenylbutazone is highly bound to plasma proteins, particularly albumin, with binding rates often exceeding 98%. uky.edufrontiersin.org This high affinity for protein binding sites is a major cause of drug-drug interactions, as phenylbutazone can displace other co-administered drugs from these sites. jove.com

When a drug is displaced from its protein binding site, its free (unbound) plasma concentration increases. karger.com This unbound fraction is pharmacologically active and available for distribution to tissues and for elimination. nih.gov A sudden increase in the free concentration can lead to a more intense pharmacological effect or toxicity. jove.com

The interaction between phenylbutazone and warfarin also exemplifies this mechanism. Phenylbutazone displaces warfarin from its binding sites on plasma proteins, leading to an immediate increase in the concentration of free, active warfarin. jove.comwikipedia.org This can significantly increase the risk of bleeding. wikipedia.org

Similar displacement interactions have been documented with other drugs. For example, phenylbutazone can displace sulphadoxine from plasma protein binding sites in sheep, causing a large shift of the drug from the plasma-bound form into the free form. nih.gov In dogs, phenylbutazone was found to directly displace sulfadimethoxine (B1681780) from its protein binding sites. nih.gov The extent of this displacement depends on the concentration and binding site affinity of phenylbutazone relative to the other drug. jove.com

| Interacting Drug | Mechanism of Interaction | Potential Consequence | Reference |

|---|---|---|---|

| Warfarin | Metabolic Inhibition (of S-warfarin) and Protein Binding Displacement | Increased anticoagulant effect, risk of hemorrhage | nih.govjove.com |

| Sulfadimethoxine | Protein Binding Displacement | Increased free concentration of sulfadimethoxine | nih.gov |

| Sulphadoxine | Protein Binding Displacement | Increased free concentration of sulphadoxine | nih.gov |

| Thyroid Hormones | Protein Binding Displacement | Increased clearance and decreased total plasma levels | nih.gov |

Innovations and Future Directions in Phenbutazone Research

Rational Design of Safer Analogues through Computational Modeling

Computational modeling has emerged as a powerful tool in the rational design of safer phenylbutazone (B1037) analogues. By simulating molecular interactions and predicting properties, researchers can identify promising candidates with potentially improved safety profiles before undertaking expensive and time-consuming synthesis and in vivo testing.

Quantum Chemistry Calculations and Molecular Docking

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), have been employed to explore the structural and electronic properties of phenylbutazone and its derivatives. nih.gov These calculations help in understanding the molecule's reactivity and its capacity for electron donation, which can be related to its therapeutic and toxic effects. nih.gov For instance, calculations at the B3LYP level of theory with a 6-31+G(d,p) basis set have been used to study the molecule's properties. nih.govresearchgate.net Such studies have investigated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values, which are crucial in understanding the molecule's nucleophilic and electrophilic regions. nih.gov

Molecular docking simulations are used to predict how phenylbutazone derivatives bind to target enzymes like cyclooxygenase (COX). nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the drug candidate and the active site of the enzyme. nih.gov By comparing the docking scores and binding modes of different derivatives, researchers can prioritize compounds that are likely to have high inhibitory activity. nih.gov For example, docking studies have shown that certain proposed derivatives of phenylbutazone have the potential to inhibit both human and murine COX-2. nih.govresearchgate.net

Table 1: Theoretical Properties of Phenylbutazone and a Proposed Derivative

| Property | Phenylbutazone | Proposed Derivative (Structure 8) |

| HOMO (eV) | -6.24 | -5.76 |

| LUMO (eV) | -1.26 | -1.41 |

| GapL-H (eV) | 4.98 | 4.35 |

| Ionization Potential (kcal/mol) | 177.46 | 166.41 |

Source: Adapted from reactivity and docking studies. nih.gov

Exploration of Structure-Activity-Relationship for Improved Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of phenylbutazone affect its biological activity. nih.gov By synthesizing and testing a series of analogues, researchers can identify the chemical moieties responsible for both therapeutic efficacy and undesirable side effects. This knowledge is then used to design new molecules with an optimized balance of properties. For instance, the addition of a chloro moiety at the para-position of the phenyl ring has been explored as a strategy to inhibit metabolism at that site. nih.gov

The goal of these SAR studies is to develop derivatives that are not only potent inhibitors of inflammatory pathways but also possess a reduced tendency to cause adverse effects. nih.gov Computational predictions of toxicological properties, often used in conjunction with SAR studies, help in flagging potentially harmful structural features early in the design process. nih.gov

Novel Delivery Systems and Localized Pharmacotherapy Approaches

To minimize systemic side effects associated with phenylbutazone, researchers are exploring novel drug delivery systems and localized therapeutic strategies.

Intravenous Regional Limb Perfusion Studies

In veterinary medicine, particularly in equine practice, intravenous regional limb perfusion (IVRLP) has been investigated as a method to achieve high local concentrations of drugs in a specific limb while limiting systemic exposure. bohrium.comnih.gov This technique is of particular interest for treating localized musculoskeletal inflammation. uky.edu A study involving the administration of phenylbutazone via IVRLP in the forelimbs of adult horses found that synovial fluid concentrations of the drug were significantly lower than serum concentrations. bohrium.comresearchgate.netnih.gov While this particular study did not show a benefit over systemic administration at the dose used, it highlights the ongoing research into localized delivery methods. researchgate.netnih.gov Further research is needed to optimize this technique for phenylbutazone delivery.

Broader Mechanistic Investigations in Veterinary and Agricultural Sciences

While the primary mechanism of action of phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis, ongoing research seeks to uncover broader mechanistic details. patsnap.comuky.edu Phenylbutazone is known to be a non-selective inhibitor of both COX-1 and COX-2. patsnap.com In veterinary science, it is widely used for its anti-inflammatory, analgesic, and antipyretic properties in animals, particularly horses. lookchem.comresearchgate.net

Recent studies have delved into its potential to treat conditions beyond simple inflammation. For example, there is interest in its therapeutic potential for myotonic dystrophy type 1 by inducing the expression of muscle blind-like protein 1 (MBNL1). lookchem.com It may also promote the expression of the muscle chloride channel in skeletal muscles. lookchem.com

Environmental and Industrial Applications of Phenylbutazone-Related Chemistry

The presence of phenylbutazone in the environment, primarily due to its use in veterinary medicine, has prompted investigations into its environmental fate and potential for contamination. nih.gov One study demonstrated that waste from treated animals, when spread on pasture, can lead to detectable residues in untreated animals grazing on that land weeks later. nih.gov This highlights the persistence of the compound and the need for proper waste management.

In terms of industrial applications, the chemical synthesis of phenylbutazone involves a multi-step process starting with diethyl-n-butylmalonate and 1,2-diphenylhydrazine. herts.ac.uk The pyrazolidinedione core structure of phenylbutazone could potentially serve as a scaffold for the development of other chemical compounds, although this area of research is less explored.

Q & A

Q. What experimental methodologies are recommended for analyzing the thermal properties and porosity of sodium glycerate-based compounds?

Differential Scanning Calorimetry (DSC) is a primary method for studying thermal behavior and porosity. It quantifies water adsorption, freezing thresholds, and capillary condensation in hydrophilic polymers like croscarmellose sodium (CCS) and sodium starch glycerate (SSG). For example, DSC reveals that water adsorbed below 90% relative humidity (RH) remains non-freezable, while higher RH conditions allow ice formation due to capillary condensation . Nitrogen adsorption is a complementary technique for validating pore-size distribution, though it is more time-consuming and less sensitive to dynamic hydration effects .

Q. How does water adsorption behavior influence the structural stability of sodium glycerate excipients in pharmaceutical formulations?

Sodium glycerate compounds adsorb 30–40% water (by weight) under moderate RH, acting as plasticizers that reduce glass transition temperatures (Tg) and increase polymer mobility. Non-freezable water forms hydrogen-bonded monolayers on pore surfaces, while freezable water condenses in larger pores. This dual mechanism impacts excipient swelling and drug release kinetics, requiring controlled storage conditions to prevent unintended structural changes .

Q. What are the critical thresholds for water crystallization in sodium glycerate systems, and how do they compare to other hydrophilic polymers?

Sodium glycerate derivatives exhibit water crystallization thresholds at ~18% (cellulose-based CCS) and ~30% (starch-based SSG) water content by weight. These thresholds are higher than those for polyvinyl alcohol (PVA) but align with general starch systems. Below these thresholds, water remains tightly bound and non-freezable, affecting porosity measurements and material stability .

Advanced Research Questions

Q. What are the limitations of DSC in porosity analysis, and how can they be mitigated when studying sodium glycerate compounds?

DSC assumes equilibrium conditions and correlates freezing-point depression with pore size via the Kelvin equation. However, non-equilibrium hydration states, amorphous water phases, and polymer swelling during adsorption can distort results. To address this, researchers should combine DSC with nitrogen adsorption data and account for dynamic hydration effects using time-resolved adsorption isotherms .

Q. How can hyperpolarized <sup>13</sup>C magnetic resonance spectroscopy (MRS) be optimized for tracking sodium glycerate metabolism in vivo?

Hyperpolarized [<sup>13</sup>C]glycerate enables real-time monitoring of glycolysis by detecting pyruvate and lactate production in metabolic studies. However, liver metabolism can confound cardiac lactate measurements. Validation requires comparative studies in fasted vs. fed models and isotopic tracing to distinguish tissue-specific contributions .

Q. What contradictions exist between thermal porosity analysis and nitrogen adsorption data, and how should they be interpreted?

DSC-derived pore sizes for sodium glycerate compounds are ~5% smaller than nitrogen adsorption values due to DSC's focus on "core" pore radii (excluding non-freezable water layers). Discrepancies also arise from hydration-induced polymer expansion, which nitrogen adsorption cannot capture. Researchers should report both methods and contextualize results with material-specific hydration dynamics .

Q. How do surface-bound hydroxyl groups in sodium glycerate derivatives influence capillary condensation and drug release profiles?

Hydroxyl groups on CCS and SSG form hydrogen bonds with water, creating rigid monolayers that resist freezing. This reduces pore accessibility for small molecules, delaying drug dissolution. Advanced studies use molecular dynamics simulations to model hydroxyl-water interactions and predict release kinetics under varying RH conditions .

Methodological Considerations

- Experimental Design : When using DSC, standardize cooling rates (e.g., 10°C/min) and precondition samples at target RH levels for 24 hours to ensure equilibrium .

- Data Interpretation : Apply the Kelvin equation cautiously, as it assumes ideal cylindrical pores and neglects amorphous water contributions. Cross-validate with BET surface area measurements .

- In Vivo Studies : For metabolic tracking, calibrate hyperpolarized <sup>13</sup>C MRS signals against biochemical assays to account for organ-specific metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。